1,1,1,3,5,7,7,7-Octamethyltetrasiloxane CAS number 16066-09-4
1,1,1,3,5,7,7,7-Octamethyltetrasiloxane CAS number 16066-09-4
An In-Depth Technical Guide to 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane (CAS 16066-09-4)
Introduction: Understanding a Versatile Siloxane
1,1,1,3,5,7,7,7-Octamethyltetrasiloxane, identified by the CAS number 16066-09-4, is a distinct organosilicon compound belonging to the siloxane family.[1][2][3] Unlike its linear or cyclic counterparts, this molecule possesses a branched structure, which is fundamental to its unique physicochemical properties.[4] These properties, including exceptional thermal stability, low surface tension, and significant hydrophobicity, make it a highly valuable component in a multitude of advanced applications.[4] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive exploration of its properties, synthesis, applications, and handling protocols. Its utility spans from industrial lubricants and sealants to sophisticated pharmaceutical and biomedical applications.[4][5][6]
Core Physicochemical Characteristics
The performance of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane in various applications is a direct result of its molecular architecture. The presence of a flexible siloxane (Si-O-Si) backbone, combined with the organic methyl groups, imparts both stability and unique interfacial properties.[6]
Caption: Molecular Structure of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane.
Table 1: Key Physicochemical Properties
| Property | Value |
| CAS Number | 16066-09-4[1][2][3] |
| Molecular Formula | C₈H₂₆O₃Si₄[1][2] |
| Molecular Weight | 282.63 g/mol [1][2] |
| Appearance | Colorless Liquid[2] |
| Density | 0.863 g/cm³[2] |
| Boiling Point | 92 °C at 760 mmHg[7] |
| Melting Point | < 0 °C[7] |
| Flash Point | 78 °C[7] |
| Refractive Index | 1.386[2] |
Synthesis Pathways: A Mechanistic Overview
The synthesis of specialized siloxanes like 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane often involves controlled hydrolysis and condensation reactions. A common industrial route for siloxane production begins with the hydrolysis of dichlorosilanes, such as dimethyldichlorosilane, which yields a mixture of linear and cyclic siloxanes.
A more targeted synthesis for creating specific structures involves the reaction of pre-formed siloxane fragments. For instance, a method for producing mixed cyclotetrasiloxanes involves the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with various dichlorodiorganosilanes.[8] This approach allows for greater control over the final molecular structure.
Caption: Generalized workflow for siloxane synthesis and separation.
Applications in Drug Development and Biomedical Research
The biocompatibility and unique physical properties of siloxanes have made them indispensable in the pharmaceutical and medical fields.[5][6] 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane, as a member of this class, finds application in several key areas.
As a Pharmaceutical Excipient
In formulation science, excipients are crucial for drug delivery, stability, and patient experience. This siloxane serves as a high-performance excipient, particularly in topical, oral, and parenteral formulations.[9] Its low surface tension improves the spreadability of creams and gels, while its hydrophobic nature provides a breathable, protective barrier on the skin, enhancing comfort and moisture control.[4][9] This makes it an ideal component for advanced dermatological treatments.[9]
Controlled Drug Delivery Systems
The chemical inertness and permeability of silicones are leveraged in creating systems for the precise and sustained release of active pharmaceutical ingredients (APIs).[5][10][11] The molecular structure of siloxanes can be tailored to create matrices or coatings that control the diffusion rate of a drug, allowing for prolonged therapeutic effect and reduced dosing frequency.[5][9]
Medical Device Manufacturing and Lubrication
Medical-grade silicones are essential for devices that require purity, flexibility, and durability, such as catheters and syringe components.[4][9] Liquid silicone oils are used to lubricate medical surfaces, such as syringe pistons and needles, which is critical for reducing pain during injections and ensuring smooth operation.[6] The biocompatibility and stability of this siloxane are crucial for ensuring patient safety and device performance in these applications.[4]
Cosmetic and Dermatological Formulations
Beyond pharmaceutical applications, this compound is widely used in skincare and haircare products.[4][12] It acts as an excellent emollient, providing a smooth, silky, and non-greasy feel to lotions, conditioners, and other personal care items.[4][12] Its ability to improve texture and spreadability enhances the aesthetic and functional qualities of these formulations.[12]
Experimental Protocol: Preparation of a Topical Silicone-Based Gel
This protocol outlines the preparation of a basic topical gel, illustrating the role of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane as a key excipient. The causality behind each step is explained to provide practical insight.
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Phase Preparation:
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Oil Phase: In a primary vessel, combine 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane with a higher viscosity silicone elastomer. The octamethyltetrasiloxane acts as a volatile, low-viscosity carrier, facilitating the even dispersion of the elastomer and improving the final product's spreadability.
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Active Phase: In a separate vessel, dissolve the Active Pharmaceutical Ingredient (API) in a suitable solvent. The choice of solvent must ensure API stability and miscibility with the silicone phase.
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-
Emulsification:
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Slowly add the Active Phase to the Oil Phase under continuous high-shear mixing. This step is critical for creating a stable and uniform dispersion of the API within the silicone matrix. The low surface tension of the siloxane aids in the formation of fine droplets, preventing coalescence.
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-
Thickening and Stabilization:
-
Introduce a gelling agent or additional silicone resins if a higher viscosity is desired. This step controls the final rheology of the product, ensuring it adheres to the skin without running.
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-
Homogenization and Degassing:
-
Process the mixture through a homogenizer to ensure a consistent particle size distribution.
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Subsequently, place the gel under a vacuum to remove any air bubbles incorporated during mixing. This is vital for stability, appearance, and accurate dosing.
-
-
Quality Control:
-
Perform final checks for viscosity, pH, appearance, and API concentration to ensure the batch meets all specifications.
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Safety, Handling, and Storage: A Self-Validating System
Ensuring laboratory safety requires a system where protocols inherently validate safe practices. The handling of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane must account for its flammability and potential for irritation.[13][14]
Hazard Identification
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Flammability: Classified as a flammable or combustible liquid.[13][15] Vapors can form explosive mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources.[13][16]
-
Health Hazards: May cause skin and eye irritation.[14][15] Some sources suggest it may cause respiratory irritation.[14]
Safe Handling Protocol
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Engineering Controls: Always work in a well-ventilated area, preferably under a chemical fume hood, to prevent the accumulation of vapors.[13] Use explosion-proof electrical and ventilating equipment.[17]
-
Personal Protective Equipment (PPE):
-
Procedural Safety:
-
Hygiene: Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[13]
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- 8. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
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